2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
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Overview
Description
2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzoxazinone core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 2-aminophenol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzoxazinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzoxazinone derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazinone ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- **2-[(E)-2-(4-aminophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- **2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
Uniqueness
This compound is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H10N2O4 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-13-3-1-2-4-14(13)17-15(22-16)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H/b10-7+ |
InChI Key |
YLTSDKOGGWHGJN-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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